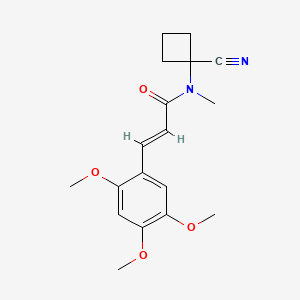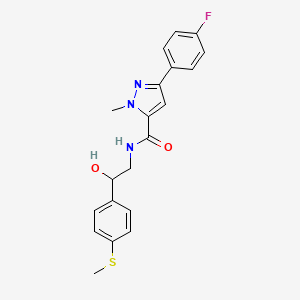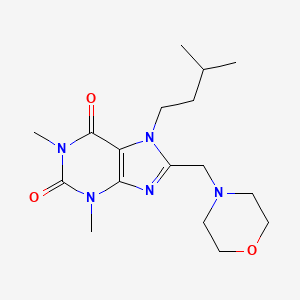
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide, also known as CTMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Applications
A study focused on the synthesis and molecular docking of new heterocycles with a trimethoxyphenyl scaffold, aiming to develop analogues of Combretastatin. These compounds, including variations related to the mentioned enamide, showed promising results against several cancer cell lines, such as HePG-2, HCT-116, MCF-7, and PC3. Compounds exhibited significant cytotoxic effects, with particular effectiveness noted in MCF-7 and PC3 cancer cell lines, highlighting their potential as anticancer agents (Ali et al., 2017).
Enaminone Chemistry for Therapeutic Applications
Enaminones, which are closely related to the enamide structure , have been recognized for their therapeutic applications, including anticonvulsant activities. Research has expanded their potential, uncovering new derivatives with anticonvulsant properties and mechanisms of brain transport, offering insights into further synthetic directions for therapeutic compounds (Eddington et al., 2000).
Novel Synthesis Methods
The compound's structural motif is relevant in the synthesis of novel chemical entities. For instance, the synthesis of novel dihydropyrimidinone derivatives using enaminone precursors demonstrated significant anticancer activity. This approach underlines the importance of such compounds in medicinal chemistry for the development of new therapeutic agents with potential anticancer properties (Bhat et al., 2022).
Propiedades
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(18(12-19)8-5-9-18)17(21)7-6-13-10-15(23-3)16(24-4)11-14(13)22-2/h6-7,10-11H,5,8-9H2,1-4H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQSQAXLBRCMQ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)

![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)

